3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of phenylpropanoic acid and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid typically involves the condensation of 4-hydroxy-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated aromatic compounds
Scientific Research Applications
3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Cinnamic Acid: 3-Phenyl-2-propenoic acid
Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid
Uniqueness
3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of hydroxyl and methoxy groups on the aromatic ring, along with the oxopropanoic acid moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14) |
InChI Key |
NAHKBDBAZOFKHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC(=O)C(=O)O |
Origin of Product |
United States |
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